An In-depth Technical Guide to the Synthesis and Structural Characterization of 1,5-Dimethyl-1H-indazole-4-boronic acid
An In-depth Technical Guide to the Synthesis and Structural Characterization of 1,5-Dimethyl-1H-indazole-4-boronic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and structural elucidation of 1,5-Dimethyl-1H-indazole-4-boronic acid, a valuable building block in medicinal chemistry and materials science. The indazole core is a privileged scaffold in numerous biologically active compounds, and the introduction of a boronic acid moiety at the 4-position opens avenues for diverse functionalization, primarily through Suzuki-Miyaura cross-coupling reactions. This document details a robust synthetic pathway, starting from commercially available precursors, and outlines the critical analytical techniques for unambiguous structural characterization. The causality behind experimental choices is explained, and protocols are designed to be self-validating. This guide is intended to empower researchers to confidently synthesize and characterize this versatile chemical entity.
Introduction: The Significance of Indazole Boronic Acids
Indazole derivatives are a cornerstone in modern drug discovery, forming the structural basis for a wide range of therapeutic agents with activities including anti-cancer, anti-inflammatory, and antiviral properties. The fusion of a benzene and a pyrazole ring bestows upon the indazole nucleus a unique electronic and steric profile, making it an attractive pharmacophore. The introduction of a boronic acid group onto the indazole scaffold significantly enhances its synthetic utility. Boronic acids are exceptionally versatile intermediates, most notably for their role in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, which are a powerful tool for the formation of carbon-carbon bonds.[1] 1,5-Dimethyl-1H-indazole-4-boronic acid, with its specific substitution pattern, offers a unique trajectory for molecular elaboration, making it a molecule of high interest for the synthesis of novel chemical entities with tailored properties.
Synthetic Strategy and Protocols
The synthesis of 1,5-Dimethyl-1H-indazole-4-boronic acid is most effectively approached through a multi-step sequence commencing with the formation of a suitable halogenated indazole precursor, followed by a halogen-metal exchange and subsequent borylation. This strategy provides a reliable and scalable route to the target compound.
Synthesis of the Precursor: 4-Bromo-1,5-dimethyl-1H-indazole
The synthesis of the key precursor, 4-bromo-1,5-dimethyl-1H-indazole, can be achieved from 4-bromo-5-methyl-1H-indazole. A general method for the N-methylation of indazoles involves the use of a methylating agent in the presence of a base.[2]
Experimental Protocol: Synthesis of 4-Bromo-1,5-dimethyl-1H-indazole
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Reaction Setup: To a solution of 4-bromo-5-methyl-1H-indazole (1.0 eq.) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF) or acetone, add a base such as potassium carbonate (K₂CO₃, 2.0-3.0 eq.).
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Methylation: Stir the suspension at room temperature for 30 minutes. Subsequently, add iodomethane (CH₃I, 1.2-1.5 eq.) dropwise to the reaction mixture.
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Reaction Monitoring: Heat the reaction mixture to a moderate temperature (e.g., 50-60 °C) and monitor the progress by thin-layer chromatography (TLC) until the starting material is consumed.
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Work-up: Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure. Partition the residue between ethyl acetate and water.
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Extraction and Purification: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo. Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 4-bromo-1,5-dimethyl-1H-indazole.
Causality: The use of a polar aprotic solvent like DMF facilitates the dissolution of the indazole and the base, promoting the deprotonation of the indazole nitrogen. Potassium carbonate is a mild and effective base for this transformation. Iodomethane is a highly reactive methylating agent. It is important to note that N-methylation of indazoles can lead to a mixture of N1 and N2 isomers.[2][3] The separation of these isomers is typically achieved by column chromatography, and their structural assignment is confirmed by spectroscopic methods as detailed in the characterization section.
Synthesis of 1,5-Dimethyl-1H-indazole-4-boronic acid via Lithiation-Borylation
The conversion of the aryl bromide to the corresponding boronic acid is a pivotal step. A common and effective method is the lithiation-borylation sequence. This involves a halogen-metal exchange using an organolithium reagent at low temperature, followed by quenching the resulting aryllithium species with a borate ester.[4]
Experimental Protocol: Synthesis of 1,5-Dimethyl-1H-indazole-4-boronic acid
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Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), dissolve 4-bromo-1,5-dimethyl-1H-indazole (1.0 eq.) in anhydrous tetrahydrofuran (THF).
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Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Add a solution of n-butyllithium (n-BuLi, 1.1-1.2 eq.) in hexanes dropwise, maintaining the temperature below -70 °C. Stir the resulting mixture at -78 °C for 1 hour.
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Borylation: To the aryllithium species, add triisopropyl borate (B(O-iPr)₃, 1.5-2.0 eq.) dropwise, again ensuring the temperature remains at -78 °C.
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Quenching and Work-up: After stirring for an additional 1-2 hours at -78 °C, allow the reaction to warm to room temperature. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) or dilute hydrochloric acid (HCl).
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Extraction and Purification: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude boronic acid can be purified by recrystallization or by performing an acid-base extraction.
Causality: The use of extremely low temperatures (-78 °C) is critical to prevent side reactions of the highly reactive aryllithium intermediate. THF is a suitable solvent as it is aprotic and can solvate the organolithium species. Triisopropyl borate is a common electrophile for this transformation. Acidic work-up is necessary to hydrolyze the boronate ester intermediate to the desired boronic acid.
Synthetic Workflow Diagram
Caption: Synthetic route to 1,5-Dimethyl-1H-indazole-4-boronic acid.
Structural Characterization
Unambiguous structural characterization is paramount to confirm the identity and purity of the synthesized 1,5-Dimethyl-1H-indazole-4-boronic acid. A combination of spectroscopic techniques is employed for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR are essential for confirming the substitution pattern and the presence of the boronic acid moiety.
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¹H NMR Spectroscopy : The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the two methyl groups, and the hydroxyl protons of the boronic acid. The chemical shifts of the aromatic protons will be indicative of their positions on the indazole ring. The N-methyl group is typically observed as a singlet around 3.8-4.2 ppm, while the C5-methyl group will appear as a singlet in the aromatic region, likely around 2.4-2.6 ppm. The B(OH)₂ protons are often broad and may exchange with residual water in the solvent, appearing over a wide chemical shift range.
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¹³C NMR Spectroscopy : The ¹³C NMR spectrum will confirm the number of unique carbon atoms in the molecule. The carbon atom attached to the boron atom (C4) will exhibit a characteristic broad signal due to quadrupolar relaxation of the adjacent boron nucleus. The chemical shifts of the methyl carbons and the aromatic carbons will further corroborate the proposed structure. For comparison, the ¹³C NMR chemical shifts of substituted indazoles have been extensively reported.[3][5]
Expected ¹H and ¹³C NMR Data (Predicted)
| Assignment | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| N1-CH₃ | ~4.0 (s, 3H) | ~35 |
| C5-CH₃ | ~2.5 (s, 3H) | ~20 |
| Aromatic-H | 7.0 - 8.0 (m) | 110 - 145 |
| C4-B | - | Broad signal |
| B(OH)₂ | Broad, variable | - |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.
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High-Resolution Mass Spectrometry (HRMS) : HRMS is used to determine the exact mass of the molecular ion, which should match the calculated molecular formula of C₉H₁₁BN₂O₂.
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Electrospray Ionization (ESI-MS) : ESI-MS is a soft ionization technique that typically shows the protonated molecule [M+H]⁺ or other adducts. A challenge in the mass spectrometry of boronic acids is their tendency to form cyclic trimers (boroxines) through dehydration, which can complicate the spectra.[6][7] Derivatization to the corresponding pinacol ester can sometimes simplify analysis.[6]
X-ray Crystallography
Single-crystal X-ray diffraction provides the most definitive structural proof, revealing the precise three-dimensional arrangement of atoms in the solid state. While obtaining suitable crystals can be challenging, the resulting data would confirm the connectivity, bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding involving the boronic acid and indazole nitrogen atoms. In the absence of a specific crystal structure for the title compound, analysis of related indazole and boronic acid structures can provide insights into expected packing and hydrogen bonding motifs.[8][9]
Crystallography Workflow Diagram
Caption: General workflow for X-ray crystallographic analysis.
Conclusion
This technical guide has detailed a reliable synthetic route for the preparation of 1,5-Dimethyl-1H-indazole-4-boronic acid and outlined the essential analytical methods for its comprehensive structural characterization. The provided protocols and the underlying scientific rationale are intended to serve as a valuable resource for researchers in organic synthesis and medicinal chemistry. The strategic placement of the boronic acid functionality on the privileged indazole scaffold makes this compound a highly valuable building block for the creation of novel and complex molecules with potential applications in drug discovery and materials science.
References
- 1. rsc.org [rsc.org]
- 2. 4-BROMO-1-METHYL-1H-INDAZOLE synthesis - chemicalbook [chemicalbook.com]
- 3. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. research.manchester.ac.uk [research.manchester.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Arylboronic acid chemistry under electrospray conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 9. Design and synthesis of N-substituted-2-butyl-4-chloro-1H-imidazole derivatives as potential ACE inhibitors: in vitro study, in-silico analysis, and a multifaceted CSD-supported crystallographic investigation - RSC Advances (RSC Publishing) [pubs.rsc.org]









